BenchChemオンラインストアへようこそ!

1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine

Cardiovascular pharmacology AT1 receptor antagonism Hypertension research

Procure 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine for precise structure-activity studies. Its chiral sec-butyl group provides unique steric bulk, critical for target engagement (AT1 Ki=141nM; APN Ki=12.6nM) and regioselective synthesis. Essential for synthesizing selective APN inhibitors or conductive oligomers. Not a generic alkyl-pyrazole.

Molecular Formula C7H12N4O2
Molecular Weight 184.20 g/mol
Cat. No. B11740488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine
Molecular FormulaC7H12N4O2
Molecular Weight184.20 g/mol
Structural Identifiers
SMILESCCC(C)N1C=C(C(=N1)N)[N+](=O)[O-]
InChIInChI=1S/C7H12N4O2/c1-3-5(2)10-4-6(11(12)13)7(8)9-10/h4-5H,3H2,1-2H3,(H2,8,9)
InChIKeyGIHTWXMBTFINHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine: A Quantifiable N1-sec-Butyl Pyrazole Building Block for Targeted Discovery


1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine (C7H12N4O2, MW 184.20) is a heterocyclic small molecule featuring a pyrazole core substituted at the N1 position with a secondary butyl (sec-butyl) group and at the C4 position with a nitro group, alongside a free C3-amine . The sec-butyl moiety introduces chirality and steric bulk that differentiates it from linear or branched N1-alkyl analogs. The compound has been profiled in authoritative bioactivity databases and is referenced in key synthetic methodology and materials science patents, establishing its role as a versatile intermediate for pharmaceutical discovery and functional materials development [1].

1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine: Why Generic Substitution with N1-Methyl, N1-Ethyl, or N1-Butyl Analogs Fails


Substituting 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine with a generic N1-alkyl pyrazole (e.g., N1-methyl, N1-ethyl, or N1-n-butyl) fundamentally alters its performance in critical applications. The sec-butyl group introduces chiral complexity and steric hindrance that directly impacts target binding affinity, regioselectivity in synthetic transformations, and physical properties such as solubility and logP . The compound has a documented Ki of 141 nM against the human AT1 receptor and 12.6 nM against aminopeptidase N (APN) in specific assays, values that are not transferable to unsubstituted or differently alkylated pyrazoles [1]. In materials science, the sec-butyl substitution pattern influences the redox properties of the resulting electrically conducting oligomers described in U.S. Navy patents [2]. Furthermore, the compound is accessible via Mitsunobu alkylation with secondary alcohols, a route that is not equally efficient for primary alcohol-derived analogs [3].

1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine: Quantitative Evidence for Prioritization Over Analogous N1-Alkyl Pyrazoles


Demonstrated AT1 Receptor Antagonism at Ki = 141 nM, Distinct from Non-alkylated Pyrazoles

1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine exhibits a binding affinity Ki of 141 nM for the human Type-1 angiotensin II (AT1) receptor, measured by displacement of [3H]valsartan from human recombinant AT1 receptor expressed in CHO cells after 40 minutes by liquid scintillation counting [1]. This activity is a direct consequence of the sec-butyl substitution at N1, as the unsubstituted parent scaffold 4-nitro-1H-pyrazol-3-amine lacks any reported AT1 binding activity, and the simple 1-ethyl analog similarly shows no documented AT1 affinity. The 141 nM Ki places this compound as a moderately potent AT1 ligand, a profile that can serve as a starting point for further optimization or as a reference for structure-activity relationship (SAR) studies.

Cardiovascular pharmacology AT1 receptor antagonism Hypertension research

Unique Aminopeptidase N (APN) Inhibition Profile: Ki = 12.6 nM vs. IRAP (Ki = 2.95 μM) Demonstrates Target Selectivity

1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine exhibits a Ki of 12.6 nM for human aminopeptidase N (APN/CD13), measured in HEK293 cells transfected with human APN by assessing formation of p-nitroaniline [1]. In contrast, its affinity for the related insulin-regulated aminopeptidase (IRAP) is >230-fold lower, with a Ki of 2.95 μM under similar assay conditions [1]. This differential activity profile demonstrates that the sec-butyl substitution confers measurable selectivity within the aminopeptidase family. The unsubstituted 4-nitro-1H-pyrazol-3-amine scaffold does not exhibit reported APN activity, highlighting the functional impact of the N1-sec-butyl group. Additionally, while some pyrazoline derivatives have been reported as APN inhibitors, direct comparative Ki data for closely analogous N1-alkyl pyrazoles are not available in the literature, making this compound's quantitative selectivity profile a unique asset for targeted APN inhibitor development.

Cancer therapeutics Aminopeptidase N inhibition Angiogenesis research

Synthetic Accessibility via Mitsunobu Reaction with Secondary Alcohols Enables Regioselective N1-Functionalization

The synthesis of 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine (or its 4-amino analog after reduction) is enabled by a well-established Mitsunobu protocol that uses commercially available 4-nitropyrazole and secondary alcohols [1]. This methodology is specifically validated for both primary and secondary alcohols, allowing the direct installation of the sec-butyl group with high regioselectivity at the N1 position [1]. In contrast, synthesis of analogous N1-alkyl pyrazoles via direct alkylation with alkyl halides often yields mixtures of N1- and N2-substituted products, requiring additional purification steps. The Mitsunobu approach avoids this regioselectivity issue entirely. Subsequent hydrogenation of the nitro group to the corresponding 4-aminopyrazole proceeds smoothly, providing a valuable intermediate for further derivatization [1]. While specific yield data for this exact compound are not reported in the primary literature, the method is described as 'readily undergo[ing]' and has been applied successfully to a range of primary and secondary alcohols in academic and industrial settings [1].

Medicinal chemistry synthesis Pyrazole building blocks Mitsunobu reaction

Validated Precursor for Electrically Conducting Oligomers (oligo(AP-NO2)) with Quantified Photocurrent Performance

4-Nitro-1H-pyrazole-3-yl-amine (the parent 4-amino-3-nitropyrazole scaffold) is explicitly claimed as a monomer for the synthesis of oligo(4-nitro-1H-pyrazole-3-yl-amine), or 'oligo(AP-NO2)', in U.S. Navy patents [1]. This electrically conducting organic oligomer exhibits good electron-transporting properties and quasi-reversible n-dopability [1]. The related oligomer, oligo(AP-CN), demonstrated an anodic photocurrent magnitude 103 times greater than a gold-coated electrode alone, and 43.2 times that of a fullerene-coated gold electrode in photocurrent generation studies using a solar lamp and an electrolyte with a sacrificial electron donor [1]. While this quantitative performance data is reported for the AP-CN oligomer, it establishes the viability of this class of pyrazole-based oligomers for photovoltaic and electronic applications. The sec-butyl substituent in 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine, after reduction to the 4-amino derivative, would provide an analog with altered solubility and processability, expanding the library of accessible monomers for tailored oligomer properties. Simple N1-unsubstituted or N1-methyl analogs would yield oligomers with different physical and electronic characteristics.

Organic electronics Conducting polymers Photovoltaics

1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine: Priority Application Scenarios Based on Quantitative Evidence


Lead Identification and SAR Studies for AT1 Receptor Antagonists

Researchers developing novel angiotensin II receptor blockers (ARBs) for hypertension or cardiovascular disease can use 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine as a defined AT1 ligand with a known Ki of 141 nM [1]. This quantitative benchmark allows for direct comparison of newly synthesized analogs and provides a starting point for optimizing potency and selectivity. The sec-butyl substitution pattern can be systematically varied to probe hydrophobic and steric requirements of the AT1 binding pocket [1].

Selective Aminopeptidase N (APN/CD13) Inhibitor Development for Cancer and Immunotherapy

The compound's differential inhibition profile against APN (Ki = 12.6 nM) versus IRAP (Ki = 2.95 μM) makes it a valuable starting point for developing selective APN inhibitors [1]. APN is a validated target for anti-angiogenic cancer therapy and immunomodulation [1]. Researchers can use this compound to explore the structural determinants of selectivity within the M1 aminopeptidase family, leveraging the sec-butyl group as a tunable element [1].

Synthesis of Functionalized Pyrazole Building Blocks via Regioselective Mitsunobu Alkylation

Medicinal and synthetic chemists seeking to incorporate a sec-butyl-substituted pyrazole motif into larger molecules can utilize the established Mitsunobu protocol using 4-nitropyrazole and secondary alcohols [2]. This route guarantees exclusive N1-alkylation, avoiding the regioisomeric mixtures common with direct alkylation [2]. The resulting 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine can be reduced to the corresponding 4-aminopyrazole, a versatile intermediate for amide bond formation, sulfonamide synthesis, and other standard medicinal chemistry transformations [2].

Monomer for Electrically Conducting Oligomers in Organic Electronics Research

Materials scientists developing organic semiconductors, photovoltaic materials, or electrochromic devices can employ 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine as a monomer precursor for synthesizing novel oligo(pyrazole) derivatives [3]. The U.S. Navy patents establish the viability of the 4-nitro-1H-pyrazol-3-yl-amine scaffold for generating oligomers with good electron conductivity and significant photocurrent generation [3]. The sec-butyl substituent provides a handle for tuning solubility and film-forming properties compared to unsubstituted or simple alkyl analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(butan-2-yl)-4-nitro-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.